3-amino-7-chloro-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-amino-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12) |
InChI Key |
PZPCFHKLPJLPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It is a building block for synthesizing complex indole derivatives.
- Biology It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
- Industry It is used to develop new materials and as a precursor in synthesizing pharmaceuticals.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one in preclinical models:
- Sleep Disorders Administration of this compound improved sleep quality in rodent models by enhancing melatonin receptor signaling.
- Cancer Research Preliminary investigations have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis, particularly in cells exhibiting high levels of NQO1 expression.
- Neuroprotective Effects Additional research suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.
Mechanism of Action
Mechanism of Action
The mechanism of action of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Positional Isomerism and Chlorine Substitution
- The hydrochloride salt improves solubility, which may enhance bioavailability compared to the neutral 7-chloro derivative .
- 7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one (AldrichCPR):
The benzoyl group at position 7 introduces bulkiness, likely reducing membrane permeability but increasing affinity for hydrophobic binding pockets. The chlorine at position 5 may stabilize aromatic interactions in enzyme active sites .
Functional Group Modifications
- (Z)-5-Acetyl-3-(1H-pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one (26): The acetyl group at position 5 and pyrazole substituent create a conjugated system, enhancing π-π stacking with kinases like TLK2. However, the lack of an amino group limits hydrogen bonding compared to the target compound .
- 3-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one :
The acetoxy group increases electrophilicity, making it reactive toward nucleophilic residues in enzymes. The bromine atom at position 5 provides heavier halogen bonding, which may improve binding affinity but reduce metabolic stability .
Comparative Data Table
Biological Activity
3-Amino-7-chloro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Formula: C9H9ClN2O
Molecular Weight: 198.64 g/mol
IUPAC Name: 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one
The biological activity of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can act as an enzyme inhibitor or modulate receptor activity. Its amino and chloro substituents enhance its binding affinity and specificity towards specific enzymes and receptors involved in critical cellular processes.
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one against several pathogenic microorganisms. Notably, it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 µg/mL |
| MRSA (ATCC 43300) | <1 µg/mL |
| S. epidermidis (ATCC 12228) | 7.80 µg/mL |
| Candida albicans | MIC 7.80 µg/mL |
These results indicate that the compound has substantial potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one exhibits antiproliferative effects against various cancer cell lines. It has been tested against rapidly dividing cells such as A549 (lung cancer) and demonstrated significant cytotoxicity.
| Cell Line | GI50 (µM) |
|---|---|
| A549 (lung cancer) | 29 nM |
| MCF7 (breast cancer) | 47 nM |
The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one against MRSA strains. The compound showed an MIC of less than 1 µg/mL, indicating strong antibacterial properties suitable for further exploration in clinical settings .
- Cytotoxicity in Cancer Cells : In research focusing on antiproliferative effects, the compound was found to inhibit the growth of A549 cells with a GI50 value of 29 nM, showcasing its potential as an anticancer agent .
Q & A
Q. How can reaction by-products be analyzed to improve synthetic efficiency?
- Methodological Answer : By-products (e.g., over-oxidized indoles or dechlorinated derivatives) are identified via LC-MS/MS fragmentation patterns. Mechanistic studies (e.g., deuterium labeling) trace hydrogen transfer steps in cyclization. Adjusting stoichiometry of reducing agents (e.g., NaBH₄) or switching to milder oxidants (e.g., TEMPO) minimizes undesired pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
